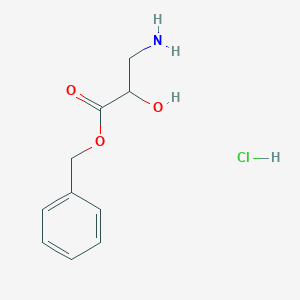

Benzyl 3-amino-2-hydroxypropanoate hydrochloride

Description

Benzyl 3-amino-2-hydroxypropanoate hydrochloride is a chiral organic compound characterized by a benzyl ester group, an amino group, and a hydroxyl group on adjacent carbon atoms. Its molecular formula is C₁₀H₁₄ClNO₃ (inferred from structural analogs), with a molecular weight of approximately 231.7 g/mol . This compound is primarily used in pharmaceutical research, particularly in the synthesis of chiral intermediates for bioactive molecules. Limited ecotoxicological or toxicological data are available, necessitating careful handling under laboratory conditions .

Properties

Molecular Formula |

C10H14ClNO3 |

|---|---|

Molecular Weight |

231.67 g/mol |

IUPAC Name |

benzyl 3-amino-2-hydroxypropanoate;hydrochloride |

InChI |

InChI=1S/C10H13NO3.ClH/c11-6-9(12)10(13)14-7-8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H |

InChI Key |

FETCUBOMIICFNI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CN)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-amino-2-hydroxypropanoate hydrochloride can be synthesized through various synthetic routes. One common method involves the esterification of 3-amino-2-hydroxypropanoic acid with benzyl alcohol, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl 3-oxo-2-hydroxypropanoate, while reduction can produce benzyl 3-amino-2-hydroxypropanol .

Scientific Research Applications

Benzyl 3-amino-2-hydroxypropanoate hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: This compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of enzyme-substrate complexes. These interactions can modulate biochemical pathways and influence cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The key structural analogs and their distinguishing features are summarized below:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|---|

| Benzyl 3-amino-2-hydroxypropanoate HCl | Not specified | C₁₀H₁₄ClNO₃ | ~231.7 | Benzyl ester, amino, hydroxyl |

| Methyl 3-amino-2-phenylpropanoate HCl | 91012-17-8 | C₁₀H₁₄ClNO₂ | 215.7 | Methyl ester, amino, phenyl |

| Benzyl 3-aminopropanoate HCl | 99616-43-0 | C₁₀H₁₄ClNO₂ | 215.7 | Benzyl ester, amino |

| 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl | 71786-67-9 | C₁₇H₁₉ClN₂O₂ | 318.8 | Benzyl-methyl amine, ketone, hydroxyl |

Key Observations :

- The hydroxyl group in the target compound increases polarity compared to the phenyl-substituted analog (Methyl 3-amino-2-phenylpropanoate HCl) .

- The absence of a hydroxyl group in Benzyl 3-aminopropanoate HCl reduces its hydrogen-bonding capacity, likely improving lipid solubility .

- The ketone group in 2-(Benzyl(methyl)amino)-1-(3-hydroxyphenyl)ethanone HCl introduces different reactivity, such as susceptibility to nucleophilic attack .

Physicochemical Properties

Solubility and Stability

- Benzyl 3-amino-2-hydroxypropanoate HCl: Expected to exhibit moderate water solubility due to the hydroxyl group, though exact data are unavailable. Stability under standard storage conditions is inferred to be comparable to Benzyl 3-aminopropanoate HCl, which is stable in dry, ventilated environments .

- Methyl 3-amino-2-phenylpropanoate HCl: Lower water solubility due to the hydrophobic phenyl group; stable under similar storage conditions .

- Benzyl 3-aminopropanoate HCl: Limited solubility in polar solvents; decomposes under fire conditions to release CO, NOₓ, and HCl .

Reactivity

- Methyl 3-amino-2-phenylpropanoate HCl’s phenyl group enhances steric hindrance, reducing reactivity in nucleophilic substitutions compared to the target compound .

Biological Activity

Benzyl 3-amino-2-hydroxypropanoate hydrochloride is an important compound in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a chiral amino acid derivative featuring a benzyl group. Its chemical structure can be represented as follows:

- Molecular Formula : C₉H₁₃ClN₂O₃

- Molecular Weight : 220.66 g/mol

The compound's structural characteristics contribute to its interaction with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : It acts as a substrate for various enzymes, influencing metabolic pathways.

- Receptor Modulation : The compound may interact with specific receptors, potentially altering signaling pathways.

- Antiviral Activity : Some studies indicate that derivatives of similar structures exhibit antiviral properties, particularly against viruses like Hepatitis C .

Antiviral Effects

Recent studies have shown promising antiviral activity of compounds related to this compound. For instance, derivatives have been evaluated for their efficacy against Hepatitis C virus (HCV). A notable compound demonstrated an EC₅₀ value of 6.53 μM, outperforming the standard antiviral drug ribavirin (EC₅₀ = 13.16 μM) with a higher selectivity index .

| Compound | EC₅₀ (μM) | Selectivity Index |

|---|---|---|

| Benzyl derivative | 6.53 | 2.6 |

| Ribavirin | 13.16 | - |

Cytotoxicity Studies

In addition to antiviral effects, the cytotoxicity of this compound has been assessed in various cell lines. The results indicate that while some derivatives exhibit low cytotoxicity, further investigations are required to establish safety profiles.

Case Studies and Research Findings

- Study on Antiviral Properties :

-

Mechanistic Insights :

- Research has focused on the induction of heme oxygenase-1 (HO-1) expression as a mechanism through which certain derivatives exert their antiviral effects. This induction is linked to enhanced binding activity of nuclear factor erythroid 2-related factor 2 (Nrf2), suggesting a pathway for therapeutic intervention .

- Potential for Drug Development :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.